Methylene bisfluoroacetate

Description

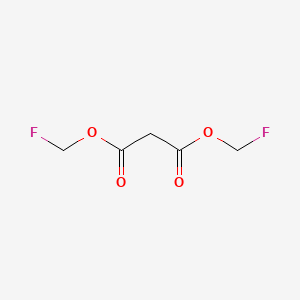

Methylene bisfluoroacetate (CH₂(O·CO·CH₂F)₂) is a fluorinated ester synthesized via the reaction of paraformaldehyde with fluoroacetyl fluoride in the presence of zinc chloride (ZnCl₂) as a catalyst. This method yields a low-melting solid with significant toxicity, as demonstrated by its subcutaneous LD₅₀ of ~10 mg/kg in mice and lethal effects in rats at doses ≥2.5 mg/kg . Its structure features two fluoroacetate groups linked by a methylene bridge, contributing to its reactivity and biological activity.

Properties

CAS No. |

63917-08-8 |

|---|---|

Molecular Formula |

C5H6F2O4 |

Molecular Weight |

168.10 g/mol |

IUPAC Name |

bis(fluoromethyl) propanedioate |

InChI |

InChI=1S/C5H6F2O4/c6-2-10-4(8)1-5(9)11-3-7/h1-3H2 |

InChI Key |

JVHROOASFGOKFF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)OCF)C(=O)OCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene bisfluoroacetate can be synthesized through several methods. One common approach involves the reaction of fluoroacetic acid with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of fluoroacetic acid and formaldehyde to the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methylene bisfluoroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoroacetic acid and formaldehyde.

Reduction: It can be reduced to form methylene bisfluoroalcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile used.

Major Products

Oxidation: Fluoroacetic acid and formaldehyde.

Reduction: Methylene bisfluoroalcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methylene bisfluoroacetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential use as a biochemical probe to investigate metabolic pathways involving fluoroacetate.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methylene bisfluoroacetate involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aconitase, an enzyme involved in the citric acid cycle. This inhibition leads to the accumulation of fluoroacetate, which is toxic to cells. The compound’s effects are mediated through its ability to interfere with cellular respiration and energy production.

Comparison with Similar Compounds

Key Comparative Findings

Toxicity Profile: Methylene bisfluoroacetate exhibits acute toxicity comparable to MFA, though the latter’s historical use suggests broader environmental persistence . The trifluoromethyl-substituted analog (Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate) lacks explicit toxicity data but is structurally optimized for stability and lipophilicity, making it suitable for drug design .

Trifluoromethyl groups in Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate improve thermal and chemical stability, favoring applications requiring prolonged shelf-life .

Synthetic Accessibility :

- This compound’s synthesis requires precise stoichiometric control due to competing side reactions, whereas MFA and its derivatives are more straightforward to prepare .

Biological Activity

Methylene bisfluoroacetate (MBFA) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MBFA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes two fluoroacetate groups attached to a methylene bridge. This configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis of MBFA typically involves the reaction of methylene bisacetic acid with fluorinated reagents, leading to the formation of the desired bisfluoroacetate.

Biological Activity Overview

The biological activity of MBFA has been studied in various contexts, including its effects on microbial growth, cytotoxicity, and potential therapeutic applications.

1. Antimicrobial Activity

MBFA has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. For instance:

- Bacterial Inhibition : In vitro assays revealed that MBFA effectively inhibits strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these organisms ranged from 50 to 100 µM.

- Fungal Activity : MBFA also exhibits antifungal activity against species like Candida albicans, with an MIC of approximately 75 µM.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

2. Cytotoxicity

The cytotoxic effects of MBFA have been evaluated in various cell lines. Research indicates that MBFA exhibits dose-dependent cytotoxicity, particularly in cancer cell lines such as HeLa and MCF-7.

- Cytotoxicity Assays : The IC50 values for MBFA against these cell lines were found to be approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells, suggesting a moderate level of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 40 |

The mechanisms underlying the biological activity of MBFA are multifaceted:

- Inhibition of Enzymatic Activity : MBFA appears to inhibit key enzymes involved in metabolic pathways within bacteria and fungi, disrupting their growth and replication.

- Cell Membrane Disruption : The compound may also compromise cell membrane integrity, leading to cell lysis and death.

Case Studies

Several case studies highlight the potential applications of MBFA in therapeutic contexts:

- Case Study 1 : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with MBFA significantly reduced bacterial load compared to control groups.

- Case Study 2 : In vitro studies on cancer cell lines have shown that MBFA can enhance the efficacy of conventional chemotherapeutics when used in combination therapies.

Q & A

Q. What synthetic methodologies are validated for methylene bisfluoroacetate production, and how do catalyst systems influence yield?

this compound is synthesized via condensation of paraformaldehyde with fluoroacetyl fluoride using zinc chloride (ZnCl₂) as a catalyst. This method produces a low-melting solid, confirmed through spectroscopic characterization. Catalyst optimization (e.g., ZnCl₂ concentration) and stoichiometric control of reactants are critical to minimize side products like unreacted fluoroacetyl fluoride. Yield improvements require inert atmospheres and anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are essential for quantifying fluorine content and verifying purity in this compound?

Combustion ion chromatography (CIC) or fluoride-ion selective electrodes are recommended for fluorine quantification. Purity assessment involves gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts. Calibration with certified fluoroacetate standards ensures accuracy, particularly for batch-to-batch consistency in research-grade synthesis .

Q. How should acute toxicity studies be designed to evaluate this compound in rodent models?

Subcutaneous injection studies in mice and rats report an LD₅₀ of 10 mg/kg, with lethality observed at doses as low as 2–5 mg/kg in rats. Experimental protocols must include:

- Dose ranges spanning 1–20 mg/kg to capture threshold effects.

- Monitoring of neurological symptoms (e.g., seizures) and cardiovascular collapse.

- Post-mortem analysis of citrate accumulation (a marker of fluoroacetate toxicity). Negative controls (e.g., saline injections) are mandatory to isolate compound-specific effects .

Advanced Research Questions

Q. What mechanistic hypotheses explain the heightened toxicity of this compound compared to mono-fluoroacetate esters?

The bis-ester structure may enhance metabolic hydrolysis, releasing two fluoroacetate molecules per compound. Fluoroacetate inhibits aconitase in the citric acid cycle, causing citrate accumulation and ATP depletion. Comparative in vitro studies using liver microsomes can quantify hydrolysis rates, while knock-out rodent models (e.g., CYP450-deficient mice) may identify metabolic activation pathways .

Q. How can reaction conditions be optimized to improve this compound synthesis scalability?

A Design of Experiments (DoE) approach should evaluate:

- Temperature : Elevated temperatures (>60°C) risk thermal degradation; 40–50°C balances reactivity and stability.

- Solvent : Non-polar solvents (e.g., dichloromethane) reduce side reactions vs. polar aprotic solvents.

- Catalyst loading : 5–10 mol% ZnCl₂ maximizes yield without promoting polymerization. Response surface modeling identifies ideal parameter combinations .

Q. What discrepancies exist in environmental persistence data, and how can degradation studies address them?

While this compound’s ester bonds suggest hydrolytic lability, its structural similarity to PFAS (e.g., heptacosafluorotetradecanoic acid) raises concerns about persistence. Contradictory data may arise from:

- Variable pH in hydrolysis tests (e.g., rapid degradation at pH > 9 vs. stability at pH 4–7).

- Microbial activity differences in soil vs. aquatic systems. Standardized OECD 301B (ready biodegradability) tests under controlled conditions can resolve these conflicts .

Q. Which computational tools best predict the environmental partitioning and transformation products of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate key parameters:

- log Kow : Predicted ~1.2, indicating low bioaccumulation potential.

- Hydrolysis half-life : Molecular dynamics simulations assess bond stability under varying pH/UV conditions. Validation against experimental half-lives (e.g., HPLC-monitored degradation in simulated seawater) refines predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.